Precision Engineering of Heteroaromatics: A Technical Guide to CAS 83819-97-0 (2-Iodo-4,6-diphenyl-1,3,5-triazine)
Precision Engineering of Heteroaromatics: A Technical Guide to CAS 83819-97-0 (2-Iodo-4,6-diphenyl-1,3,5-triazine)
Introduction and Strategic Rationale
The 1,3,5-triazine scaffold is a cornerstone in the development of advanced optoelectronic materials and complex pharmaceutical agents. Among its derivatives, 2-iodo-4,6-diphenyl-1,3,5-triazine (CAS 83819-97-0) stands out as a highly specialized electrophilic and organometallic precursor[1]. As a Senior Application Scientist, I frequently leverage this compound to bypass the synthetic limitations of traditional chloro-triazines. This whitepaper details the physicochemical profile, synthesis methodologies, and advanced cross-coupling applications of this critical intermediate, grounded in proven mechanistic principles.
Physicochemical Profiling
To ensure rigorous quality control before initiating complex syntheses, the foundational properties of the compound must be verified.
| Property | Specification |
| CAS Number | 83819-97-0[1] |
| Molecular Formula | C15H10IN3[2] |
| Molecular Weight | 359.17 g/mol [2] |
| Physical State | White solid[3] |
| Melting Point | 168.2–170.1 °C[3] |
| Purity (Typical) | ≥ 98.0%[4] |
| Key Reactivity | Halogen-metal exchange, Negishi cross-coupling[5] |
Synthesis Methodology: The Halogen Exchange Protocol
While 2-chloro-4,6-diphenyl-1,3,5-triazine is commercially abundant, its C–Cl bond is often too robust for low-temperature metalation and is highly susceptible to unwanted nucleophilic addition-elimination reactions at the triazine core. Converting the chloride to an iodide significantly lowers the bond dissociation energy and increases polarizability, enabling instantaneous halogen-metal exchange at cryogenic temperatures ()[5].
Protocol: Synthesis of 2-Iodo-4,6-diphenyl-1,3,5-triazine
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Reaction Setup: Charge a 50 mL round-bottom flask with 20 mL of aqueous Hydriodic Acid (HI, 57 wt%)[3].
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Temperature Control: Cool the solution strictly to 5 °C[3]. Causality: Maintaining a low temperature prevents the hydrolysis of the triazine core under strongly acidic conditions.
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Reagent Addition: Introduce 10 mmol (2.67 g) of 2-chloro-4,6-diphenyl-1,3,5-triazine. Stir continuously for 2 hours at 5 °C[3].
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Isolation: Filter the resulting precipitate. Wash sequentially with cold water (3 × 20 mL) and cold ethanol (20 mL) to remove residual acid and iodine byproducts[3].
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Neutralization & Purification: Dissolve the crude solid in CH2Cl2 (50 mL). Wash with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from ethanol[3].
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Self-Validation: The protocol should yield a white solid with a sharp melting point of 168.2–170.1 °C[3]. Verification via FT-IR will show the disappearance of the C–Cl stretch (~800 cm⁻¹), confirming complete halogen exchange.
Advanced Application: Iodine-Magnesium Exchange & Negishi Cross-Coupling
The primary utility of CAS 83819-97-0 lies in its ability to form functionalized triazinyl metal reagents. Direct cross-coupling of iodo-triazines is viable, but generating a triazinyl nucleophile allows for coupling with highly sterically hindered or electron-rich aryl halides, a strict requirement for synthesizing OLED emitters ()[5].
Protocol: I/Mg Exchange and Negishi Coupling
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I/Mg Exchange: Dissolve 2-iodo-4,6-diphenyl-1,3,5-triazine in anhydrous THF under argon at -78 °C. Dropwise add 1.1 equivalents of BuMgCl. Stir for 10 minutes[5]. Causality: The extreme electron deficiency of the triazine ring makes it a prime target for nucleophilic attack by Grignard reagents. By using the highly reactive iodo-derivative at -78 °C, the rate of halogen-metal exchange vastly outcompetes nucleophilic addition to the ring[5].
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Self-Validation Checkpoint: Before proceeding, quench a 0.1 mL reaction aliquot with benzaldehyde. Analyze via GC-MS. The presence of the corresponding secondary alcohol confirms >95% conversion to the triazinylmagnesium intermediate[5]. Do not proceed to catalysis if starting material remains.
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Transmetalation: Add 1.05 equivalents of ZnCl2 (1.0 M in THF) at -78 °C and stir for 10 minutes[5]. Causality: Magnesium reagents are highly reactive "hard" nucleophiles that often lead to homocoupling and catalyst degradation in Pd-catalyzed reactions. Transmetalating to zinc creates a "softer," less reactive organozinc species that undergoes smooth transmetalation in the Negishi catalytic cycle without side reactions[5].
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Cross-Coupling: Introduce the aryl halide coupling partner, followed by a Pd(0) catalyst system (e.g., 5 mol% Pd2(dba)3 and 15 mol% CPhos). Heat to reflux for 16 hours ()[6].
Workflow of 2-iodo-4,6-diphenyl-1,3,5-triazine synthesis and Negishi cross-coupling.
Role in Thermally Activated Delayed Fluorescence (TADF) OLEDs
In the realm of advanced display technologies, the 4,6-diphenyl-1,3,5-triazine moiety is a premier electron acceptor (A). When covalently linked to a sterically twisted electron donor (D) such as carbazole or phenothiazine, the molecule exhibits spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) ()[6].
This orthogonal D-A arrangement minimizes the electron exchange energy, resulting in a remarkably small singlet-triplet energy gap (ΔEST). A small ΔEST is the fundamental thermodynamic requirement for Reverse Intersystem Crossing (RISC), allowing non-radiative triplet excitons (T1) to upconvert into radiative singlet excitons (S1), thereby achieving near 100% internal quantum efficiency in TADF OLED devices[6].
Donor-Acceptor logic in TADF materials utilizing the 1,3,5-triazine acceptor moiety.
References
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Organic Letters (ACS Publications) . "Preparation of 2-Magnesiated 1,3,5-Triazines via an Iodine−Magnesium Exchange".[Link]
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Journal of the American Chemical Society (ACS Publications) . "Thermally Activated Delayed Fluorescence and Aggregation Induced Emission with Through-Space Charge Transfer".[Link]
Sources
- 1. 2-iodo-4,6-diphenyl-1,3,5-triazine | 83819-97-0 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. 83819-97-0 | 2-碘-4,6-二苯基-1,3,5-三嗪 - 奥利司有限公司 [aromsyn.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
